molecular formula C11H14ClNS B2365057 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride CAS No. 2402838-84-8

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Cat. No.: B2365057
CAS No.: 2402838-84-8
M. Wt: 227.75
InChI Key: UMIURZZBNQJNCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-methyl-1-benzothiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter systems, particularly the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This interaction results in various physiological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride
  • (2-Methylbenzo[b]thiophen-3-yl)boronic acid

Uniqueness

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is unique due to its specific structural features and its ability to interact with neurotransmitter systems. This compound’s distinct molecular structure allows it to be used in various research applications, making it a valuable tool in scientific studies.

Properties

IUPAC Name

2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIURZZBNQJNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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